Ethyl 4-chloro-6-methylnicotinate
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Overview
Description
Ethyl 4-chloro-6-methylnicotinate is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is a derivative of nicotinic acid and belongs to the class of pyridine derivatives. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-6-methylnicotinate typically involves the esterification of 4-chloro-6-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-6-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed:
Substitution: Ethyl 4-amino-6-methylnicotinate, Ethyl 4-thio-6-methylnicotinate.
Reduction: Ethyl 4-chloro-6-methylnicotinol.
Oxidation: Ethyl 4-chloro-6-methylnicotinic acid.
Scientific Research Applications
Ethyl 4-chloro-6-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and energy production .
Comparison with Similar Compounds
Ethyl 6-chloro-4-methylnicotinate: Similar in structure but with the chlorine and methyl groups at different positions.
Methyl nicotinate: A simpler ester of nicotinic acid with a methyl group instead of an ethyl group
Uniqueness: Ethyl 4-chloro-6-methylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the methyl group at the 6-position allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
ethyl 4-chloro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-11-6(2)4-8(7)10/h4-5H,3H2,1-2H3 |
InChI Key |
IXISTOSKMXRISV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1)C)Cl |
Origin of Product |
United States |
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